

# An In-depth Technical Guide to 1,2-Didecanoyl-3-stearoyl-rac-glycerol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1,2-Didecanoyl-3-stearoyl-rac-glycerol

**Cat. No.:** B3026137

[Get Quote](#)

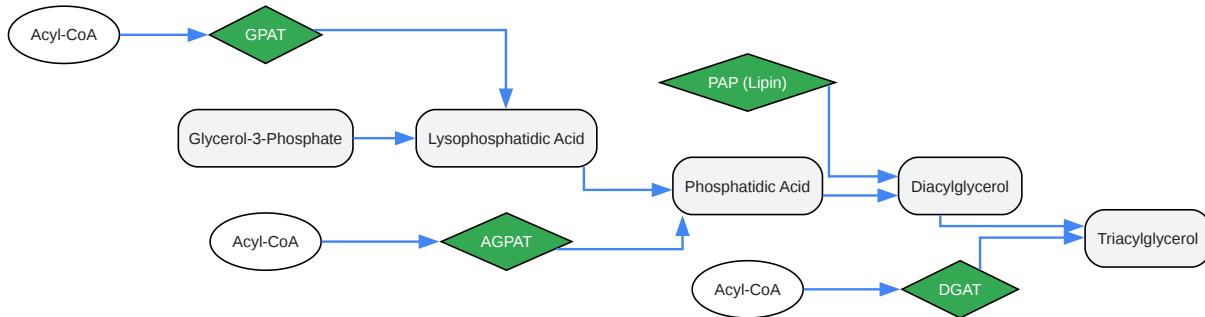
CAS Number: 139665-46-6

This technical guide provides a comprehensive overview of **1,2-Didecanoyl-3-stearoyl-rac-glycerol**, a mixed-acid triacylglycerol. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the physicochemical properties, synthesis, analysis, and potential applications of this molecule.

## Physicochemical Properties

**1,2-Didecanoyl-3-stearoyl-rac-glycerol** is a triacylglycerol molecule containing two decanoic acid (a medium-chain fatty acid) moieties at the sn-1 and sn-2 positions and one stearic acid (a long-chain fatty acid) moiety at the sn-3 position of the glycerol backbone.<sup>[1][2]</sup> Its structure contributes to specific physical and chemical characteristics relevant to its handling, formulation, and potential biological roles.

Table 1: Physicochemical Data of **1,2-Didecanoyl-3-stearoyl-rac-glycerol**


| Property            | Value                                                            | Reference                               |
|---------------------|------------------------------------------------------------------|-----------------------------------------|
| CAS Number          | 139665-46-6                                                      | <a href="#">[1]</a>                     |
| Synonyms            | 1,2-Caprin-3-Stearin, 1,2-Decanoin-3-Stearin, TG(10:0/10:0/18:0) | <a href="#">[1]</a>                     |
| Molecular Formula   | C41H78O6                                                         | <a href="#">[1]</a>                     |
| Formula Weight      | 667.1 g/mol                                                      | <a href="#">[1]</a>                     |
| Physical Form       | Solid                                                            | <a href="#">[1]</a>                     |
| Purity              | ≥98%                                                             | <a href="#">[1]</a>                     |
| Solubility          | DMF: 10 mg/mL                                                    | <a href="#">[1]</a>                     |
| Storage Temperature | -20°C                                                            | <a href="#">[1]</a>                     |
| Stability           | ≥ 4 years                                                        | <a href="#">[1]</a>                     |
| Natural Occurrence  | Found in butteroil.                                              | <a href="#">[1]</a> <a href="#">[2]</a> |

## Synthesis and Metabolism

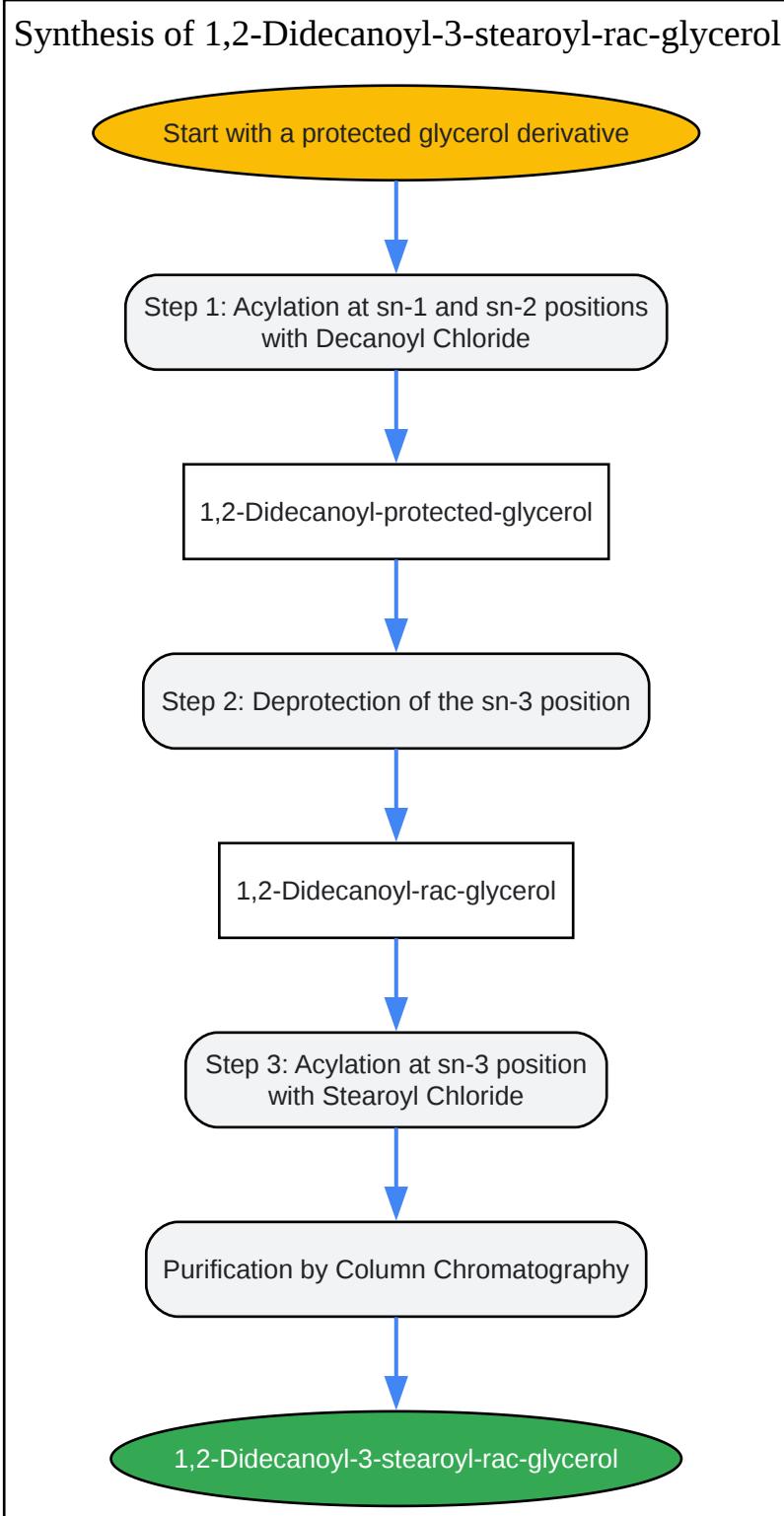
The synthesis of mixed-acid triacylglycerols like **1,2-Didecanoyl-3-stearoyl-rac-glycerol** can be achieved through both chemical and enzymatic methods. In biological systems, triacylglycerols are synthesized via the Kennedy pathway.

## General Triacylglycerol Biosynthesis Pathway

The biosynthesis of triacylglycerols (TAGs) in mammalian cells primarily follows the glycerol-3-phosphate pathway, also known as the Kennedy pathway. This process involves the sequential acylation of a glycerol-3-phosphate backbone.



[Click to download full resolution via product page](#)


Caption: General pathway for triacylglycerol biosynthesis.

## Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of **1,2-Didecanoyl-3-stearoyl-rac-glycerol** are not readily available in the public domain. However, the following sections provide generalized methodologies that can be adapted and optimized for this specific triacylglycerol.

## Synthesis of Mixed-Acid Triacylglycerols

The synthesis of a specific mixed-acid triacylglycerol like **1,2-Didecanoyl-3-stearoyl-rac-glycerol** requires a controlled, multi-step process to ensure the correct placement of the different fatty acid chains on the glycerol backbone.



[Click to download full resolution via product page](#)

Caption: A generalized chemical synthesis workflow.

**Methodology:** A common strategy involves using a glycerol backbone with a protecting group at the sn-3 position. The free sn-1 and sn-2 hydroxyl groups are then acylated with decanoyl chloride in the presence of a base. Following purification, the protecting group at the sn-3 position is removed. The final step involves the acylation of the free sn-3 hydroxyl group with stearoyl chloride. The final product is then purified, typically by column chromatography.

## Analysis of 1,2-Didecanoyl-3-stearoyl-rac-glycerol

The analysis and quantification of specific triacylglycerols in a mixture are typically performed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

### 3.2.1. Gas Chromatography (GC) Protocol

High-temperature GC is a suitable method for the analysis of triacylglycerols.

#### Sample Preparation:

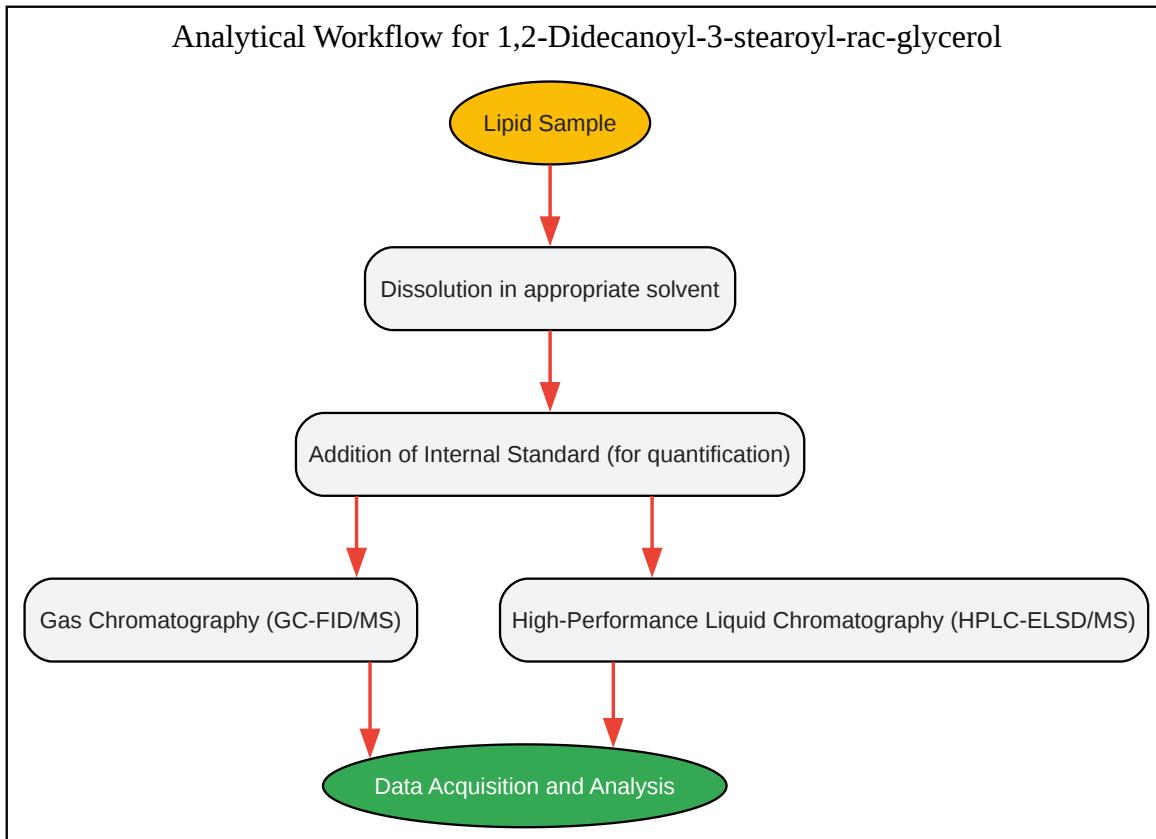
- Accurately weigh a sample of the lipid.
- Dissolve the sample in a suitable solvent (e.g., hexane or chloroform).
- For quantification, add an internal standard (e.g., a triacylglycerol with a different chain length not present in the sample).
- The sample may require derivatization to fatty acid methyl esters (FAMEs) for a more detailed fatty acid profile analysis, which can be achieved by transesterification using methanolic HCl or BF<sub>3</sub>-methanol.

#### GC Conditions (Exemplary):

- Column: High-temperature capillary column suitable for lipid analysis (e.g., a short, narrow-bore column with a phenyl-methyl polysiloxane stationary phase).
- Injector: On-column or split/splitless injection at a high temperature.
- Oven Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a high final temperature (e.g., 250°C to 350°C).

- Carrier Gas: Helium or hydrogen.
- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

### 3.2.2. High-Performance Liquid Chromatography (HPLC) Protocol


Reversed-phase HPLC is a powerful technique for separating triacylglycerol species.

#### Sample Preparation:

- Dissolve the lipid sample in a suitable solvent (e.g., chloroform or a mixture of acetonitrile and another organic solvent).
- Filter the sample through a 0.45  $\mu\text{m}$  filter before injection.

#### HPLC Conditions (Exemplary):

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of two or more solvents is typically used. For example, a gradient of acetonitrile and isopropanol or acetone.
- Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
- Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).



[Click to download full resolution via product page](#)

Caption: A general workflow for the analysis of the compound.

## Applications in Drug Development

While specific applications of **1,2-Didecanoyl-3-stearoyl-rac-glycerol** in drug development are not extensively documented, its structure as a mixed medium- and long-chain triacylglycerol suggests potential utility in lipid-based drug delivery systems.

### 4.1. Lipid-Based Formulations

Triacylglycerols are key components in various lipid-based drug delivery systems, such as:

- Self-Emulsifying Drug Delivery Systems (SEDDS): The presence of both medium and long-chain fatty acids may influence the emulsification properties and the solubilization of poorly water-soluble drugs.
- Lipid Nanoparticles (LNPs): Triacylglycerols can form the core of LNPs, encapsulating lipophilic drugs and protecting them from degradation. The specific fatty acid composition can affect the physical stability and drug-loading capacity of the nanoparticles.

#### 4.2. Potential Advantages in Drug Delivery

The unique structure of **1,2-Didecanoyl-3-stearoyl-rac-glycerol** may offer several advantages:

- Enhanced Drug Solubilization: The combination of different fatty acid chains could provide a versatile environment for solubilizing a range of drug molecules.
- Modulated Release Profiles: The enzymatic digestion of this triacylglycerol in the gastrointestinal tract would release decanoic and stearic acids, which could influence the absorption and release profile of an encapsulated drug.

## Biological Significance and Signaling

The direct role of **1,2-Didecanoyl-3-stearoyl-rac-glycerol** in cell signaling has not been established. However, as a triacylglycerol, it is a key molecule in energy metabolism. Upon enzymatic hydrolysis by lipases, it releases fatty acids and glycerol, which can then enter various metabolic pathways.

Furthermore, the diacylglycerol intermediate, 1,2-didecanoyl-glycerol, could potentially act as a signaling molecule, although this is speculative and would require experimental validation. Diacylglycerols are known second messengers that can activate protein kinase C (PKC) and other signaling proteins.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided experimental protocols are generalized and would require optimization and validation for the specific compound of interest. The product is for research use only and not for human or veterinary use.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils [hrcak.srce.hr]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2-Didecanoyl-3-stearoyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026137#1-2-didecanoyl-3-stearoyl-rac-glycerol-cas-number-139665-46-6]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

